molecular formula C13H18ClNO4S2 B2943607 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide CAS No. 1448034-24-9

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2943607
CAS No.: 1448034-24-9
M. Wt: 351.86
InChI Key: SGAXQTLKLHIXIL-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzene ring substituted with chlorine, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution and sulfonamide formation reactions, optimized for yield and purity. These methods would use industrial-grade reagents and catalysts to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial or anticancer drugs.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide
  • 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S2/c1-18-12-4-3-10(7-11(12)14)21(16,17)15-8-13(19-2)5-6-20-9-13/h3-4,7,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAXQTLKLHIXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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